molecular formula C23H38Cl2N2O2 B2551437 1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride CAS No. 1217685-50-1

1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2551437
CAS No.: 1217685-50-1
M. Wt: 445.47
InChI Key: NJTWCHQIMHGUJN-UHFFFAOYSA-N
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Description

1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H38Cl2N2O2 and its molecular weight is 445.47. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Analysis and Synthesis The stereochemical properties of related compounds, like benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate and (RS,RS,RS)-N-[3′-(4″-methylpiperazin-1″-yl)propyl]-N-{5-(4′′′-cyanophenyl)bicyclo[3.1.0]hexan-2-yl}amine dihydrochloride, have been explored through single crystal X-ray diffraction. These analyses help establish unambiguous configurations, crucial for understanding the molecular structure and potential applications in drug design and development (Christensen et al., 2011).

Antimicrobial Activity A series of novel compounds displaying structural similarities, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, were synthesized and tested for antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, demonstrating the potential of structurally related compounds for use in antimicrobial therapy (Mandala et al., 2013).

Anticonvulsant and Antihypertensive Effects Compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety, resembling the structural framework of 1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride, have shown promising antiarrhythmic and antihypertensive activities. Their pharmacological effects suggest potential for development as cardiovascular drugs, highlighting the value of structural analogs in drug discovery (Malawska et al., 2002).

Binding Mechanism Studies The binding mechanisms of arylpiperazine derivatives, including studies on their interactions with α1A-adrenoceptors, have been explored. Such research underscores the importance of understanding how structural variants of this compound interact at the molecular level, aiding in the design of more effective therapeutic agents (Xu et al., 2016).

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2.2ClH/c1-22(2)18-9-10-23(22,3)21(15-18)27-17-20(26)16-24-11-13-25(14-12-24)19-7-5-4-6-8-19;;/h4-8,18,20-21,26H,9-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTWCHQIMHGUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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